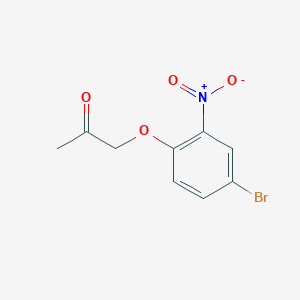

1-(4-Bromo-2-nitrophenoxy)propan-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2-nitrophenoxy)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-6(12)5-15-9-3-2-7(10)4-8(9)11(13)14/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJIXLAQGZGIHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401281803 | |

| Record name | 1-(4-Bromo-2-nitrophenoxy)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254332-83-6 | |

| Record name | 1-(4-Bromo-2-nitrophenoxy)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254332-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromo-2-nitrophenoxy)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401281803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Representation in Advanced Organic Chemistry

The precise identification and representation of a chemical compound are fundamental to its study. For 1-(4-bromo-2-nitrophenoxy)propan-2-one, its nomenclature and structure reveal a combination of functional groups that dictate its chemical behavior.

Systematic naming according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines results in the name This compound . This name systematically deconstructs the molecule: "propan-2-one" indicates a three-carbon ketone with the carbonyl group at the second position. The "1-(...)" signifies that a substituent is attached to the first carbon of this propanone chain. This substituent is a "phenoxy" group, which is a benzene (B151609) ring attached via an oxygen atom. The phenoxy ring itself is further substituted with a bromine atom at the fourth position ("4-bromo") and a nitro group at the second position ("2-nitro").

The structural formula of the compound is C9H8BrNO4. nih.gov This formula confirms the presence of nine carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and four oxygen atoms. The arrangement of these atoms is depicted in its two-dimensional structure, which clearly shows the connectivity of the propan-2-one moiety to the substituted phenoxy ring through an ether linkage.

Interactive Data Table: Compound Properties

| Property | Value |

| Molecular Formula | C9H8BrNO4 |

| Molecular Weight | 274.07 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1254332-83-6 |

Contextual Significance Within Brominated Nitroaromatic Ethers and Ketones

1-(4-Bromo-2-nitrophenoxy)propan-2-one belongs to a broader class of organic molecules known as brominated nitroaromatic ethers and ketones. The presence of a bromine atom, a nitro group, an aromatic ring, an ether linkage, and a ketone functional group within a single molecule imparts a unique combination of reactivity and electronic properties.

The aromatic ring is rendered electron-deficient by the presence of two electron-withdrawing groups: the bromo and the nitro substituents. The nitro group, in particular, is a strong deactivating group, which significantly influences the reactivity of the aromatic ring towards electrophilic substitution. The bromine atom, while also deactivating, can act as a good leaving group in nucleophilic aromatic substitution reactions under specific conditions.

The ether linkage connects the aromatic system to the aliphatic ketone chain. Ether linkages are generally stable but can be cleaved under harsh acidic conditions. The ketone functional group is a site of nucleophilic attack at the carbonyl carbon and can also undergo reactions at the alpha-carbon. The presence of the electronegative phenoxy group attached to the alpha-carbon can influence the acidity of the alpha-protons.

Computational Chemistry and Theoretical Investigations of 1 4 Bromo 2 Nitrophenoxy Propan 2 One

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Properties

Density Functional Theory (DFT) serves as a powerful tool for predicting the molecular structure and electronic properties of chemical compounds. For 1-(4-Bromo-2-nitrophenoxy)propan-2-one, DFT calculations would be pivotal in understanding its fundamental chemical nature.

Table 1: Representative Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-Br | 1.895 |

| C-N (nitro) | 1.468 | |

| N-O (nitro) | 1.225 | |

| C-O (ether) | 1.370 | |

| O-C (ether) | 1.425 | |

| C=O (ketone) | 1.215 | |

| Bond Angle (°) | C-C-Br | 119.5 |

| C-C-N | 121.0 | |

| O-N-O | 124.5 | |

| C-O-C | 118.2 |

Note: The data in this table is illustrative and represents typical values for similar compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenoxy ring, particularly the oxygen and bromine atoms, due to their lone pairs of electrons. The LUMO is anticipated to be distributed over the nitro group and the phenyl ring, which are electron-withdrawing in nature.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Parameters

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -2.75 |

| Energy Gap (ΔE) | 4.10 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 2.75 |

| Global Hardness (η) | 2.05 |

| Global Softness (S) | 0.244 |

| Electronegativity (χ) | 4.80 |

| Chemical Potential (μ) | -4.80 |

Note: This data is representative and derived from computational studies of analogous molecules.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is invaluable for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while positive potential regions (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the nitro and carbonyl groups, making them potential sites for interaction with electrophiles. The hydrogen atoms of the phenyl ring and the propanone moiety would exhibit positive potential, indicating them as possible sites for nucleophilic interaction.

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO properties of a molecule are determined by its response to an applied electric field. Key parameters include the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). A high β value is indicative of significant NLO activity. The presence of electron-donating (phenoxy oxygen) and electron-withdrawing (nitro group, bromo group) substituents connected by a π-conjugated system in this compound suggests it may possess notable NLO properties.

Table 3: Calculated Non-Linear Optical Properties

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) (Debye) | 4.5 D |

| Mean Polarizability (α) (a.u.) | 185.2 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from NLO calculations.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Bonding Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions between filled donor orbitals and empty acceptor orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

In this compound, significant intramolecular charge transfer interactions would be expected. Key interactions would likely include those from the lone pairs of the phenoxy oxygen (n(O)) to the antibonding π* orbitals of the phenyl ring (π(C-C)) and the nitro group (π(N-O)). These interactions contribute to the molecule's electronic stability and influence its reactivity and spectroscopic properties.

Prediction of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical calculations can accurately predict various spectroscopic features, which can then be compared with experimental data for validation of the computational model.

For this compound, the vibrational frequencies (IR and Raman spectra) can be calculated. The predicted spectrum would show characteristic peaks corresponding to the stretching and bending modes of its functional groups, such as the C=O stretch of the ketone, the asymmetric and symmetric stretches of the NO2 group, the C-O-C stretches of the ether linkage, and the C-Br stretch.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). The calculations would provide the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π* transitions) that give rise to the observed absorption bands.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

Computed NMR Chemical Shifts

The prediction of NMR spectra through computational means is a valuable tool for structural elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method, often employed within a Density Functional Theory (DFT) framework, is one of the most common approaches for calculating nuclear magnetic shielding tensors. core.ac.uk These tensors are then converted into chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations would involve optimizing the molecular geometry and then performing GIAO calculations. The resulting chemical shifts for both ¹H and ¹³C nuclei would aid in the assignment of experimental spectra. The accuracy of these predictions depends on the chosen level of theory, including the functional and basis set. Calculations are often performed for the molecule in the gas phase and in solution, using a solvent model to provide more realistic predictions.

Illustrative Computed ¹H and ¹³C NMR Chemical Shifts:

The following tables present hypothetical, yet representative, computed NMR data for this compound.

Interactive Table: Hypothetical Computed ¹H NMR Chemical Shifts

| Atom Number (Example) | Functional Group | Computed Chemical Shift (ppm) |

| 1 | Aromatic-H | 7.8 - 8.2 |

| 2 | Aromatic-H | 7.4 - 7.7 |

| 3 | Aromatic-H | 7.0 - 7.3 |

| 4 | O-CH₂ | 4.8 - 5.1 |

| 5 | CO-CH₃ | 2.2 - 2.5 |

Interactive Table: Hypothetical Computed ¹³C NMR Chemical Shifts

| Atom Number (Example) | Functional Group | Computed Chemical Shift (ppm) |

| C1 | C-O (Aromatic) | 150 - 155 |

| C2 | C-NO₂ (Aromatic) | 140 - 145 |

| C3 | C-Br (Aromatic) | 115 - 120 |

| C4 | Aromatic-C | 125 - 130 |

| C5 | Aromatic-C | 120 - 125 |

| C6 | Aromatic-C | 110 - 115 |

| C7 | O-CH₂ | 70 - 75 |

| C8 | C=O | 200 - 208 |

| C9 | CO-CH₃ | 25 - 30 |

Simulated IR and Raman Spectra

Vibrational spectroscopy is fundamental for identifying functional groups within a molecule. Computational methods, particularly DFT, can simulate IR and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. nih.govarxiv.org These calculations are performed after finding a stable conformation of the molecule through geometry optimization. The output provides a list of vibrational modes, their frequencies (typically in cm⁻¹), and their IR intensities and Raman activities. nih.govarxiv.orgictp.it

For this compound, key vibrational modes would include the C=O stretch of the ketone, the asymmetric and symmetric stretches of the nitro group, C-O ether stretches, and various vibrations of the substituted aromatic ring, including the C-Br stretch. researchgate.net Comparing the simulated spectra with experimental data allows for a detailed assignment of the observed bands. researchgate.net

Illustrative Simulated Vibrational Frequencies:

The table below shows hypothetical, but characteristic, computed vibrational frequencies for the main functional groups of the title compound.

Interactive Table: Hypothetical Computed Vibrational Frequencies and Assignments

| Vibrational Mode | Computed Frequency (cm⁻¹) | Spectrum |

| C=O Stretch | 1715 - 1730 | IR (Strong), Raman (Medium) |

| NO₂ Asymmetric Stretch | 1520 - 1540 | IR (Strong), Raman (Strong) |

| NO₂ Symmetric Stretch | 1340 - 1360 | IR (Strong), Raman (Medium) |

| C-O-C Asymmetric Stretch | 1250 - 1280 | IR (Strong), Raman (Weak) |

| C-O-C Symmetric Stretch | 1020 - 1050 | IR (Medium), Raman (Weak) |

| C-Br Stretch | 550 - 650 | IR (Medium), Raman (Strong) |

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra and Excitation Energies

To understand the electronic properties, such as UV-Vis absorption, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method. qnl.qamdpi.com TD-DFT calculations can predict the electronic transitions of a molecule, providing information on the absorption wavelengths (λ_max), excitation energies, and oscillator strengths (a measure of the transition probability). mdpi.com

These calculations are typically performed on the optimized ground-state geometry of the molecule. qnl.qa For a molecule like this compound, which contains a nitro-aromatic chromophore, TD-DFT can help identify the nature of the electronic transitions, such as π→π* or n→π* transitions, and how they are influenced by the substituents on the aromatic ring. qnl.qa

Illustrative TD-DFT Results:

This table provides an example of the kind of results a TD-DFT calculation would yield for the title compound.

Interactive Table: Hypothetical TD-DFT Data for Electronic Transitions

| Transition | Excitation Energy (eV) | Wavelength (λ_max, nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.54 | 350 | 0.15 |

| S₀ → S₂ | 4.28 | 290 | 0.45 |

| S₀ → S₃ | 4.96 | 250 | 0.30 |

Solvent Effects on Electronic and Spectroscopic Properties using Continuum Models (e.g., IEF-PCM)

The spectroscopic properties of a molecule can be significantly influenced by its environment. Continuum solvation models, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM), are commonly used to simulate solvent effects. qnl.qaeurjchem.com In this model, the solute molecule is placed in a cavity within a continuous medium that has the dielectric properties of the solvent.

By performing DFT and TD-DFT calculations with the IEF-PCM model, it is possible to predict how properties like NMR chemical shifts, vibrational frequencies, and electronic absorption spectra change in different solvents. qnl.qanih.gov For nitroaromatic compounds, solvent polarity can have a pronounced effect on the electronic transitions, often leading to shifts in the UV-Vis absorption maxima (solvatochromism). qnl.qaresearchgate.net The IEF-PCM model allows for a theoretical investigation of these shifts by accounting for the electrostatic interactions between the solute and the solvent. qnl.qa

Illustrative Solvent Effects on UV-Vis Absorption:

The following table demonstrates how the primary absorption maximum (λ_max) might be predicted to shift in solvents of varying polarity using the TD-DFT/IEF-PCM method.

Interactive Table: Hypothetical Solvent Effects on the S₀ → S₁ Transition

| Solvent | Dielectric Constant (ε) | Computed λ_max (nm) |

| Gas Phase | 1.0 | 345 |

| Hexane | 1.88 | 348 |

| Dichloromethane | 8.93 | 352 |

| Acetonitrile | 37.5 | 355 |

| Water | 78.4 | 358 |

Chemical Reactivity and Reaction Mechanisms of 1 4 Bromo 2 Nitrophenoxy Propan 2 One

Reactions at the Ketone Moiety

The ketone functional group in 1-(4-Bromo-2-nitrophenoxy)propan-2-one is a primary site for nucleophilic attack and can also participate in reactions involving the adjacent α-carbons.

Nucleophilic Additions and Condensations

The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then be protonated to yield an alcohol.

A significant condensation reaction involving the ketone moiety is the synthesis of quinoxaline derivatives. While specific examples with this compound are not extensively documented, the general reaction involves the condensation of an α-dicarbonyl compound (or its equivalent, such as an α-haloketone) with an o-phenylenediamine. In this context, the reduction of the nitro group in this compound to an amino group would generate an in-situ o-phenylenediamine derivative. This intermediate can then undergo intramolecular cyclization, where the newly formed amino group attacks the ketone carbonyl, leading to the formation of a quinoxaline ring system. This tandem reduction-cyclization is a common strategy for synthesizing heterocyclic compounds.

Enolization and Enolate Chemistry

The α-hydrogens adjacent to the ketone carbonyl are acidic and can be removed by a base to form an enolate ion. The enolate is a powerful nucleophile and can react with various electrophiles at the α-carbon. The formation of the enolate is a key step in many reactions of ketones, including aldol (B89426) condensations and α-halogenation.

The presence of the electron-withdrawing 4-bromo-2-nitrophenoxy group is expected to influence the acidity of the α-protons. However, detailed studies on the specific enolization and enolate chemistry of this compound are not widely available in the reviewed literature.

Reactivity of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into various other nitrogen-containing functional groups.

Reduction Pathways to Amino and Other Nitrogen-Containing Functions

The reduction of the nitro group is a common and important transformation. A variety of reducing agents can be employed to achieve different reduction products.

Reduction to an Amino Group: The most common reduction product is the corresponding aniline derivative, 1-(2-amino-4-bromophenoxy)propan-2-one. This transformation can be achieved using several methods, including:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Metal/Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl).

Sodium Borohydride: In some cases, sodium borohydride (NaBH₄) can be used, often in combination with a catalyst, to selectively reduce the nitro group.

Sodium Dithionite (Na₂S₂O₄): This reagent is known for its ability to chemoselectively reduce nitro groups in the presence of other reducible functionalities.

Partial Reduction Pathways: Under controlled conditions, the nitro group can be partially reduced to other nitrogen-containing functional groups, such as:

Hydroxylamines: Using milder reducing agents or by controlling the reaction conditions, it is possible to stop the reduction at the hydroxylamine (B1172632) stage.

Nitroso Compounds: Further controlled reduction can yield nitroso derivatives.

Azo and Azoxy Compounds: In some instances, bimolecular reduction products like azo (R-N=N-R') and azoxy (R-N=N⁺(-O⁻)-R') compounds can be formed.

The choice of reducing agent and reaction conditions is crucial for controlling the outcome of the reduction.

| Reducing Agent/System | Primary Product |

| H₂, Pd/C | Amino group (-NH₂) |

| Sn/HCl, Fe/HCl | Amino group (-NH₂) |

| Sodium Borohydride (NaBH₄) | Amino group (-NH₂) |

| Sodium Dithionite (Na₂S₂O₄) | Amino group (-NH₂) |

| Milder reducing agents/controlled conditions | Hydroxylamine (-NHOH), Nitroso (-NO) |

Influence on Aromatic Ring Activation/Deactivation

The nitro group is a powerful deactivating group for electrophilic aromatic substitution due to its strong electron-withdrawing nature. It withdraws electron density from the benzene (B151609) ring, making it less susceptible to attack by electrophiles.

Conversely, the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) . By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. This effect is most pronounced at the ortho and para positions relative to the nitro group.

Reactions Involving the Bromo Substituent

The bromine atom on the aromatic ring is a good leaving group, especially when activated by the presence of the ortho-nitro group. This makes the bromo substituent susceptible to nucleophilic aromatic substitution (SNAr) .

In the case of this compound, the bromine atom is located para to the ether linkage and ortho to the nitro group. The strong electron-withdrawing effect of the nitro group significantly facilitates the displacement of the bromide ion by a variety of nucleophiles. The reaction proceeds through an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the bromine, forming a Meisenheimer complex which is stabilized by the nitro group. Subsequent elimination of the bromide ion restores the aromaticity of the ring.

Common nucleophiles that can displace the bromo group include:

Amines

Alkoxides

Thiolates

Cyanide

The reactivity of the bromo substituent towards nucleophilic aromatic substitution provides a versatile handle for further functionalization of the molecule.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The structural arrangement of this compound makes it a highly suitable substrate for Nucleophilic Aromatic Substitution (SNAr). This reaction proceeds via the addition of a nucleophile to the aromatic ring followed by the elimination of a leaving group. In this molecule, the bromine atom serves as the leaving group.

The reaction is strongly activated by the ortho-nitro group, which serves two primary functions:

Inductive and Resonance Withdrawal : The nitro group powerfully withdraws electron density from the aromatic ring, making the carbon atom attached to the bromine (the ipso-carbon) highly electrophilic and susceptible to attack by nucleophiles.

Stabilization of the Intermediate : The SNAr reaction typically proceeds through a two-step mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The ortho-nitro group is perfectly positioned to stabilize the negative charge of this intermediate through delocalization.

The generally accepted two-step addition-elimination mechanism is initiated by the attack of a nucleophile on the ipso-carbon. The subsequent elimination of the bromide ion restores the aromaticity of the ring. However, recent computational and kinetic studies on similar systems suggest that some SNAr reactions may proceed through a single, concerted transition state, particularly when a good leaving group like bromide is present. researchgate.net In such a concerted mechanism, the bond formation with the incoming nucleophile and the bond breaking with the leaving group occur simultaneously.

While specific kinetic data for this compound is not extensively documented, the reactivity can be inferred from studies on analogous compounds. For example, the rate of substitution is highly dependent on the nucleophile's strength and the solvent.

| Nucleophile | k (M-1s-1) |

|---|---|

| Aniline | 5.1 x 10-4 |

| Piperidine | 4.5 |

| Methoxide Ion (CH3O-) | 182 |

This data is for an analogous compound and serves to illustrate the relative reactivity with different nucleophiles. The actual rates for this compound may vary.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The carbon-bromine bond in this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon bonds. researchgate.netresearchgate.net Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are viable pathways for modifying the molecule.

The general mechanism for these reactions involves a catalytic cycle:

Oxidative Addition : A low-valent palladium(0) complex reacts with the aryl bromide, inserting into the C-Br bond to form a Pd(II) intermediate.

Transmetalation (for Suzuki reactions): The organopalladium(II) intermediate reacts with an organoboron compound (in the presence of a base) to exchange the bromide for the organic group from the boron reagent.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

The efficiency of these reactions depends on the choice of catalyst, ligands, base, and solvent. While specific applications to this compound are not widely published, conditions used for similar nitro-substituted aryl bromides are illustrative.

| Coupling Partner | Palladium Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh3)4 | (none) | K3PO4 | Dioxane/H2O |

| 4-Methoxyphenylboronic acid | Pd(OAc)2 | SPhos | K2CO3 | Toluene/H2O |

| Thiophene-2-boronic acid | PdCl2(dppf) | (none) | Na2CO3 | DMF |

These conditions are general examples and would require optimization for the specific substrate.

Radical-Based Reactions (e.g., SRN1 mechanisms)

The presence of a nitro group makes the aromatic ring of this compound susceptible to radical-nucleophilic aromatic substitution (SRN1). This multi-step chain reaction is initiated by the transfer of an electron to the substrate, forming a radical anion.

The key steps in the SRN1 mechanism are:

Initiation : An electron source (e.g., photochemical or solvated electrons) adds to the aryl halide to form a radical anion.

Propagation :

The radical anion fragments, losing a bromide anion to form an aryl radical.

This aryl radical is trapped by a nucleophile to form a new radical anion.

The new radical anion transfers its electron to a molecule of the starting aryl halide, forming the product and regenerating the initial radical anion to continue the chain.

Nitroaromatic compounds are particularly good substrates for the SRN1 mechanism because the electron-withdrawing nitro group can stabilize the intermediate radical anion. Reactions with nucleophiles such as thiolates and enolates can proceed through this pathway.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies, including kinetics and computational analysis, are crucial for understanding the precise pathways of the reactions involving this compound. While specific research on this compound is limited, principles derived from related systems provide significant insight.

Kinetic Studies and Reaction Rate Determination

Kinetic studies of SNAr reactions on activated aryl halides are well-established. For a typical two-step mechanism, the first step—the nucleophilic attack and formation of the Meisenheimer complex—is usually the rate-determining step. This leads to a second-order rate law: Rate = k[Aryl Halide][Nucleophile].

The rate of reaction is influenced by several factors:

Leaving Group : In SNAr, the C-X bond is broken after the rate-determining step, so the bond strength is less important than the atom's ability to stabilize a negative charge. The reactivity order is typically F > Cl > Br > I, as the more electronegative halogen better activates the ring towards nucleophilic attack.

Nucleophile : The rate increases with the nucleophilicity of the attacking species.

Solvent : Polar aprotic solvents (e.g., DMSO, DMF) are effective at solvating the cation of the nucleophilic salt without strongly hydrogen-bonding to the nucleophile, thus enhancing its reactivity.

For this compound, kinetic investigations would be expected to confirm these general trends. Brønsted-type analysis, which correlates the logarithm of the rate constant with the pKa of a series of related nucleophiles, could be used to probe the degree of bond formation in the transition state.

Transition State Analysis and Energy Barriers

Modern computational chemistry, particularly Density Functional Theory (DFT), allows for the detailed analysis of reaction pathways, including the characterization of transition states and the calculation of activation energy barriers. For SNAr reactions, these studies can distinguish between a stepwise and a concerted mechanism.

Stepwise Mechanism : The potential energy surface shows two transition states and one intermediate (the Meisenheimer complex). The first energy barrier, leading to the intermediate, is typically higher and thus rate-limiting.

Concerted Mechanism : The potential energy surface shows only a single transition state, with no stable intermediate.

Computational studies on related nitro-activated aryl halides have shown that the nature of the mechanism exists on a continuum. researchgate.net For substrates with very strong activating groups and poor leaving groups, a stable Meisenheimer intermediate is favored. Conversely, for substrates with better leaving groups like bromide, the energy barrier for the expulsion of the leaving group can become negligible or disappear entirely, leading to a concerted pathway. researchgate.net Therefore, the reaction of this compound could plausibly proceed via a concerted or a borderline mechanism where the intermediate is very short-lived.

| Substrate | Mechanism Type | Calculated ΔE‡ (kcal/mol) |

|---|---|---|

| 1-Fluoro-2,4-dinitrobenzene | Stepwise (TS1) | ~12-15 |

| 1-Bromo-2,4-dinitrobenzene | Stepwise/Concerted | ~16-19 |

| 1-Fluoro-4-nitrobenzene | Concerted | ~22-25 |

These values are representative estimates from computational studies on analogous systems and serve to illustrate the relative energy barriers. Actual values depend heavily on the specific nucleophile, solvent, and computational method.

Derivatization and Functionalization Strategies for 1 4 Bromo 2 Nitrophenoxy Propan 2 One

Modification of the Ketone Functionality (e.g., Oximes, Hydrazones)

The propanone side chain features a reactive ketone carbonyl group that is amenable to a variety of classical condensation reactions. These transformations are fundamental for introducing new functional groups and altering the polarity and hydrogen-bonding capabilities of the side chain.

One of the most common derivatizations is the reaction with hydroxylamine (B1172632) or its salts (such as hydroxylamine hydrochloride) to form oximes. journalofchemistry.orgbyjus.com This reaction typically proceeds under mildly acidic conditions, where the nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. A subsequent dehydration step yields the corresponding ketoxime. byjus.com

Similarly, the ketone can be converted into hydrazones through condensation with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). journalofchemistry.orgkhanacademy.org The resulting hydrazone products can serve as intermediates for further synthetic transformations or be final target molecules in their own right. The reaction mechanism is analogous to oxime formation, involving nucleophilic attack followed by dehydration. khanacademy.org

These reactions effectively replace the carbonyl oxygen with a C=N bond, providing a gateway to new molecular scaffolds with altered biological and chemical properties.

| Reactant | Reagent | Product Name |

|---|---|---|

| 1-(4-Bromo-2-nitrophenoxy)propan-2-one | Hydroxylamine (NH₂OH) | This compound oxime |

| This compound | Hydrazine (N₂H₄) | This compound hydrazone |

Transformation of the Nitro Group

The aromatic nitro group is a powerful electron-withdrawing group that significantly influences the reactivity of the benzene (B151609) ring. Its transformation is a key step in modifying the electronic character of the molecule and introducing new functionalities.

Reduction to Amine for Further Functionalization

The most significant transformation of the nitro group is its reduction to a primary amine (aniline derivative). This conversion is a cornerstone of synthetic chemistry as it fundamentally alters the molecule's properties, turning a strongly electron-withdrawing group into a strongly electron-donating one. masterorganicchemistry.com The resulting amino group is also a versatile nucleophile, opening up a vast array of subsequent functionalization possibilities, such as acylation, alkylation, and diazotization reactions.

Several well-established methods are available for the reduction of aromatic nitro compounds. wikipedia.orgacs.org

Catalytic Hydrogenation: This is a widely used method, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. masterorganicchemistry.comcommonorganicchemistry.com It is often clean and high-yielding, though care must be taken as the conditions can sometimes also reduce other functional groups or lead to dehalogenation.

Metal/Acid Reduction: Classic methods involve the use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.com These reactions are robust and tolerant of many other functional groups.

Other Reagents: Tin(II) chloride (SnCl₂) provides a milder method for reduction, which can be useful when other sensitive functional groups are present. masterorganicchemistry.com

The successful reduction yields 1-(2-amino-4-bromophenoxy)propan-2-one, a key intermediate for building more complex molecules.

| Starting Material | Common Reducing Systems | Product Name |

|---|---|---|

| This compound | H₂/Pd-C; Fe/HCl; SnCl₂ | 1-(2-Amino-4-bromophenoxy)propan-2-one |

Manipulation of the Bromo Substituent for Diversity-Oriented Synthesis

The bromo substituent on the aromatic ring is a versatile handle for introducing molecular diversity, primarily through two major reaction pathways: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, for instance, involves the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. wikipedia.orglibretexts.org This strategy allows for the straightforward introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 4-position of the phenoxy ring, enabling the synthesis of extensive compound libraries. mdpi.comorganic-chemistry.org

Alternatively, the bromo group can be displaced via nucleophilic aromatic substitution (SNAr). libretexts.org The presence of the strongly electron-withdrawing nitro group ortho to the bromine atom activates the ring towards nucleophilic attack, facilitating the substitution of the bromide by various nucleophiles such as amines, alkoxides, or thiolates. nih.govpleiades.online This provides a direct method for introducing diverse functionalities onto the aromatic core.

| Reaction Type | Generic Reagent | Product Class |

|---|---|---|

| Suzuki-Miyaura Coupling | Aryl-B(OH)₂ | 1-((2-Nitro-[1,1'-biphenyl]-4-yl)oxy)propan-2-one derivatives |

| Nucleophilic Aromatic Substitution | R-NH₂ (Amine) | 1-((4-Amino-2-nitrophenyl)oxy)propan-2-one derivatives |

Synthesis of Analogs and Homologs with Modified Phenoxy/Propanone Chains

The synthesis of analogs and homologs of this compound can be readily achieved by modifying the initial building blocks. The parent compound is typically synthesized via a Williamson ether synthesis, involving the reaction of 4-bromo-2-nitrophenol (B183274) with an α-haloketone such as chloro- or bromo-propan-2-one in the presence of a base like potassium carbonate. rsc.org

To generate diversity, this synthetic route can be systematically varied:

Modification of the Phenoxy Moiety: By starting with different substituted nitrophenols, a wide range of analogs can be created. For example, using 4-chloro-2-nitrophenol (B165678) or 4-iodo-2-nitrophenol (B1595747) would yield the corresponding halogenated analogs. Introducing other substituents onto the phenolic ring is also a viable strategy for probing structure-activity relationships.

Modification of the Propanone Chain: The length and branching of the ketone-containing side chain can be altered by employing different α-haloketones. For instance, reacting 4-bromo-2-nitrophenol with 1-bromobutan-2-one would produce the corresponding butan-2-one homolog. Similarly, using 3-chloropentan-2-one (B85015) would introduce a larger, more sterically hindered side chain.

This modular approach allows for the rational design and synthesis of a vast number of related structures, facilitating the fine-tuning of the compound's physical and chemical properties.

| Phenol Component | α-Haloketone Component | Resulting Product Class |

|---|---|---|

| 4-Chloro-2-nitrophenol | 1-Bromopropan-2-one | Phenoxy-modified analog |

| 4-Bromo-2-nitrophenol | 1-Bromobutan-2-one | Propanone chain homolog |

Applications of 1 4 Bromo 2 Nitrophenoxy Propan 2 One in Advanced Organic Synthesis

Role as a Building Block in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to medicinal chemistry and material science. The structural features of 1-(4-bromo-2-nitrophenoxy)propan-2-one make it an adept precursor for the synthesis of various heterocyclic systems. The presence of the ketone, the nitro group, and the bromine atom on the aromatic ring offers several strategic pathways for cyclization reactions.

A primary route for forming nitrogen-containing heterocycles involves the chemical reduction of the nitro group. Using standard reducing agents, such as hydrogen gas with a palladium catalyst, the nitro group can be selectively converted to an amine (-NH2). This resulting amino-ketone is a classic precursor for a variety of condensation and cyclization reactions. For instance, the newly formed amine can react intramolecularly or with other reagents to form heterocycles like quinolines or benzodiazepines, depending on the reaction conditions and partners.

Furthermore, the α-carbon to the ketone can be functionalized, and the ketone itself can participate in reactions such as the Paal-Knorr synthesis for furans and pyrroles or the Hantzsch synthesis for thiazoles. Brominated heterocycles are highly valued as they serve as versatile intermediates for further functionalization through cross-coupling reactions, which can rapidly build molecular complexity. researchgate.net

Precursor for the Synthesis of Complex Organic Molecules

The distinct reactivity of each functional group in this compound allows it to serve as a linchpin in the synthesis of more elaborate molecules. Chemists can selectively target different parts of the molecule in a stepwise fashion to build complexity.

Key transformations include:

Nucleophilic Aromatic Substitution: The bromine atom on the electron-deficient aromatic ring can be displaced by various nucleophiles, such as amines or thiols, allowing for the introduction of new substituents.

Nitro Group Reduction: As mentioned, the reduction of the nitro group to an amine opens up a vast array of subsequent reactions, including diazotization and amide bond formation. frontiersin.org This transformation is pivotal for accessing diverse bioactive amines and their derivatives. frontiersin.org

Ketone Chemistry: The propan-2-one moiety can undergo a wide range of reactions, including aldol (B89426) condensations, Wittig reactions, and reductive aminations, to extend the carbon chain or introduce new functional groups.

By strategically combining these reactions, this compound can be elaborated into significantly more complex structures, serving as a key intermediate in multi-step total synthesis projects.

Application in the Construction of Pharmaceutical Intermediates

This compound is identified as a crucial building block in the synthesis of various pharmaceutical compounds. Aromatic nitro compounds, in particular, are a well-established class of molecules that exhibit a wide range of biological activities and are incorporated into numerous drugs. nih.gov The structure of this specific compound allows for modifications that can lead to enhanced biological activity against diseases like cancer and inflammatory conditions.

Research indicates that derivatives synthesized from this precursor exhibit potent biological effects. These findings are summarized in the table below.

| Biological Activity | Key Research Findings |

| Anticancer | Derivatives have shown strong inhibitory effects on cancer cell lines, including K562 (chronic myeloid leukemia) and A549 (lung cancer). The mechanism is suggested to involve the induction of apoptosis by modulating key proteins like Bcl-2 and Bax. |

| Anti-inflammatory | The compound has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme. This inhibition leads to a reduced production of inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). |

The versatility of this compound as a starting material makes it a valuable intermediate in the discovery and development of new therapeutic agents. nih.gov

Utility in the Synthesis of Agrochemicals and Specialty Chemicals

The utility of this compound extends beyond pharmaceuticals into the realms of agrochemicals and specialty chemicals. Aryl halides and heterocyclic compounds are significant precursors in the synthesis of modern agrochemicals, including pesticides and herbicides. researchgate.net The bromo-nitro-aromatic motif present in the molecule is a key feature in many active agrochemical ingredients.

The synthesis of novel heterocyclic structures from this compound can lead to the development of new crop protection agents. Furthermore, the compound's unique electronic properties, stemming from the nitroaromatic system, suggest potential applications in material science. While specific large-scale applications are not widely documented, its structure is indicative of a precursor for specialty chemicals, such as dyes or compounds with specific optical or electronic properties.

Supramolecular Chemistry and Non Covalent Interactions Involving 1 4 Bromo 2 Nitrophenoxy Propan 2 One

Investigation of Hydrogen Bonding Networks

Hydrogen bonding is a directional, non-covalent interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor) and another nearby electronegative atom (the acceptor). For a molecule to participate in hydrogen bonding, it must possess a hydrogen bond donor (like N-H or O-H) or a hydrogen bond acceptor (like an oxygen or nitrogen atom). youtube.comyoutube.com

In the case of 1-(4-bromo-2-nitrophenoxy)propan-2-one, the molecule itself lacks a conventional hydrogen bond donor. However, the oxygen atoms of the nitro group and the carbonyl group of the propan-2-one moiety can act as potent hydrogen bond acceptors. This allows the compound to form hydrogen bonds with co-crystallized solvent molecules or other molecules that do possess hydrogen bond donor capabilities.

For instance, in a solution containing molecules with O-H or N-H groups, this compound could be integrated into a larger hydrogen-bonded network. The strength of these interactions would depend on the acidity of the donor and the accessibility of the acceptor sites on the molecule. In similar molecular systems, two-dimensional hydrogen-bonded networks have been observed. nih.govresearchgate.net

| Potential H-Bond Acceptor Site | Potential H-Bond Donor Partner | Anticipated Interaction Type |

|---|---|---|

| Nitro Group (O) | Alcohols (R-OH), Water (H₂O) | O···H-O |

| Carbonyl Group (C=O) | Amines (R-NH₂), Amides (R-CONH₂) | O···H-N |

| Ether Oxygen (O) | Phenols (Ar-OH) | O···H-O |

Exploration of Halogen Bonding Interactions

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on another molecule. wikipedia.org This occurs due to the anisotropic distribution of electron density around the covalently bonded halogen, creating a region of positive electrostatic potential (the σ-hole) on the outer side of the halogen atom, opposite to the covalent bond. nih.govnih.gov

The bromine atom in this compound is a prime candidate for forming halogen bonds. The electron-withdrawing nature of the aromatic ring and the nitro group would enhance the positive character of the σ-hole on the bromine atom, making it a more effective halogen bond donor. Potential halogen bond acceptors could include the nitro group or carbonyl oxygen of a neighboring molecule, or other Lewis basic sites. rsc.org The directionality of halogen bonds makes them a valuable tool in crystal engineering for the design of specific solid-state architectures. researchgate.net

| Halogen Bond Donor | Potential Halogen Bond Acceptor | Interaction Geometry | Typical Interaction Strength (kcal/mol) |

|---|---|---|---|

| C-Br | N (e.g., in pyridines) | Nearly linear (C-Br···N angle ≈ 180°) | 3-5 |

| C-Br | O (e.g., in carbonyls, nitro groups) | Directional (C-Br···O angle ≈ 165°) | 2-4 |

Analysis of π-π Stacking and Aromatic Interactions

The electron-deficient nature of the aromatic ring in this compound, due to the presence of the nitro group, makes it a good candidate for engaging in π-π stacking interactions. researchgate.netresearchgate.net These interactions occur between aromatic rings and are a significant force in the organization of molecules in both biological systems and materials science. mdpi.com

The interactions can be of several types, including face-to-face and offset stacking. Given the electronic nature of the ring in the title compound, it could favorably interact with electron-rich aromatic systems. These types of interactions are crucial in stabilizing crystal packing and can influence the electronic properties of the resulting materials. nih.govmdpi.com The presence of both a nitro group and an aromatic ring can also lead to nitro-π stacking interactions. researchgate.net

| Interaction Type | Interacting Moieties | Typical Geometry | Estimated Energy (kcal/mol) |

|---|---|---|---|

| π-π Stacking (Offset) | Aromatic ring with another aromatic ring | Parallel-displaced | 1-3 |

| Nitro-π Stacking | Nitro group and an aromatic ring | Nitro group above the ring centroid | 0.5-2 |

Host-Guest Chemistry and Molecular Recognition Potential

Host-guest chemistry involves the binding of a smaller molecule (the guest) within a cavity or pocket of a larger molecule (the host). frontiersin.org While this compound is not a macrocyclic host itself, its array of functional groups could allow it to act as a guest, binding to specifically designed host molecules. For instance, the aromatic ring could fit into the hydrophobic cavity of a cyclodextrin (B1172386) or a calixarene. frontiersin.org

Conversely, in a self-assembled system, multiple molecules of this compound could create a pocket capable of encapsulating a small guest molecule. The recognition process would be driven by a combination of the non-covalent interactions discussed, such as hydrogen and halogen bonding, leading to selective binding. Recent research has explored the host-guest interactions of similar nitrophenyl compounds with various anions. researchgate.net The ability of host molecules to capture specific guest compounds is fundamental to applications in sensing and separation. aalto.fi

Self-Assembly and Self-Organization Studies

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. researchgate.netnih.gov The diverse functional groups on this compound provide the necessary information for it to undergo self-assembly. A combination of halogen bonding, π-π stacking, and dipole-dipole interactions could direct the molecules to form well-defined one-, two-, or three-dimensional architectures.

For example, halogen bonding could lead to the formation of linear chains, which could then be organized into sheets through π-π stacking interactions. The study of self-assembly in similar bromophenyl compounds has shown the formation of periodic arrangements on surfaces, driven by the interplay of intermolecular forces. nih.gov The ability to control the self-assembly of molecules is a key goal in nanotechnology and the development of new functional materials. mdpi.com

Environmental Fate and Degradation Mechanisms of 1 4 Bromo 2 Nitrophenoxy Propan 2 One

Photochemical Degradation Pathways

Photochemical degradation, or photolysis, involves the breakdown of a chemical compound by light energy. For a molecule like 1-(4-Bromo-2-nitrophenoxy)propan-2-one, which contains a nitroaromatic and a brominated moiety, absorption of ultraviolet (UV) radiation can be expected to initiate its degradation.

Influence of Wavelength and Light Intensity

The rate and efficiency of photochemical degradation are highly dependent on the wavelength and intensity of the light source. Aromatic compounds, particularly those with nitro groups, are known to absorb light in the UV region of the electromagnetic spectrum. The presence of both a bromo and a nitro substituent on the phenyl ring, along with the phenoxypropanone side chain, will influence the specific wavelengths of light the molecule absorbs most strongly (the absorption maximum).

Identification of Photoproducts

The photochemical degradation of this compound can be expected to proceed through several pathways, leading to a variety of photoproducts. Based on studies of similar compounds, potential reactions include:

Homolytic Cleavage of the Carbon-Bromine Bond: The C-Br bond is often susceptible to photolytic cleavage, which would result in the formation of a debrominated radical species and a bromine radical. This is a common pathway for brominated aromatic compounds. researchgate.net

Photoreduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group upon UV irradiation. This is a well-documented photochemical reaction for nitroaromatic compounds.

Cleavage of the Ether Linkage: The ether bond connecting the propanone side chain to the aromatic ring could also be a site of photochemical cleavage.

Reactions involving the Propanone Moiety: The ketone functional group can also participate in photochemical reactions.

The identification of specific photoproducts would require experimental analysis using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). A hypothetical table of potential photoproducts is presented below, based on the degradation pathways of related compounds.

| Potential Photoproduct | Hypothesized Formation Pathway |

| 1-(2-Nitrophenoxy)propan-2-one | Reductive debromination |

| 4-Bromo-2-aminophenol | Reduction of the nitro group and cleavage of the ether bond |

| 4-Bromophenol | Cleavage of the ether bond and reduction of the nitro group |

| Propan-2-one | Cleavage of the ether bond |

Bioremediation and Microbial Transformation Studies

Bacterial Degradation Mechanisms

Bacteria have evolved diverse metabolic pathways to degrade a wide range of aromatic compounds. For a compound like this compound, bacterial degradation could involve several key enzymatic reactions:

Reductive Dehalogenation: Bacteria can remove halogen atoms from aromatic rings under anaerobic conditions.

Nitroreduction: Many bacterial species possess nitroreductase enzymes that can reduce the nitro group to an amino group. This is often an initial step in the degradation of nitroaromatic compounds.

Ether Bond Cleavage: Bacteria can produce enzymes, such as etherases, that are capable of cleaving ether linkages. This would separate the aromatic ring from the propanone side chain.

Ring Cleavage: Once the substituents are modified or removed, bacteria can employ dioxygenase enzymes to cleave the aromatic ring, leading to further degradation into central metabolic intermediates.

Studies on the bioremediation of p-nitrophenol have identified bacterial strains, such as Arthrobacter protophormiae, that are capable of utilizing it as a carbon source. researchgate.net It is plausible that similar soil and water bacteria could adapt to degrade this compound.

Enzymatic Biotransformations

Specific enzymes are responsible for the biotransformation of chemical compounds. The key enzymes likely to be involved in the degradation of this compound include:

Nitroreductases: These enzymes catalyze the reduction of the nitro group.

Dehalogenases: These enzymes are responsible for the removal of the bromine atom.

Monooxygenases and Dioxygenases: These enzymes introduce oxygen atoms into the aromatic ring, which is a critical step for subsequent ring cleavage.

Etherases: These enzymes would specifically target the ether linkage for cleavage.

The table below summarizes the potential enzymatic reactions and the resulting transformations.

| Enzyme Class | Potential Reaction | Resulting Transformation |

| Nitroreductase | Reduction of the nitro group | Formation of an amino group |

| Dehalogenase | Removal of the bromine atom | Debromination of the aromatic ring |

| Dioxygenase | Hydroxylation of the aromatic ring | Ring activation for cleavage |

| Etherase | Cleavage of the ether bond | Separation of the aromatic and aliphatic moieties |

Hydrolytic Stability under Various pH Conditions

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The stability of this compound in aqueous environments will be influenced by its susceptibility to hydrolysis, which is often pH-dependent.

The ether linkage in this compound is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, the rate of hydrolysis can be significantly enhanced.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the oxygen atom of the ether can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack by water. This would lead to the cleavage of the ether bond.

Base-Catalyzed Hydrolysis: While ethers are generally resistant to base-catalyzed hydrolysis, the presence of the electron-withdrawing nitro group on the aromatic ring could potentially activate the molecule towards nucleophilic attack under strongly basic conditions.

The rate of hydrolysis at different pH values can be quantified by determining the hydrolysis rate constants. A typical pH-rate profile would show the dependence of the hydrolysis rate on the pH of the solution. For structurally related nitrophenyl esters, hydrolysis rates have been shown to be pH-dependent. researchgate.net A hypothetical pH-rate profile for this compound would likely show increased degradation at very low and very high pH values.

| pH Condition | Expected Hydrolytic Stability | Potential Hydrolysis Products |

| Acidic (pH < 4) | Decreased stability | 4-Bromo-2-nitrophenol (B183274) and 1-hydroxypropan-2-one |

| Neutral (pH ≈ 7) | Relatively stable | Minimal hydrolysis |

| Basic (pH > 10) | Decreased stability | 4-Bromo-2-nitrophenolate and 1-hydroxypropan-2-one |

Oxidative Degradation Processes

There is no available research on the oxidative degradation of this compound. This includes a lack of information on its reactivity with common environmental oxidants such as hydroxyl radicals, ozone, or through photochemical processes. The potential degradation byproducts and the mechanisms of these reactions have not been documented for this specific compound.

Assessment of Degradation Kinetics and Environmental Half-Life

Specific data regarding the degradation kinetics and the environmental half-life of this compound in various environmental compartments (soil, water, air) are not available. Consequently, no data tables can be generated to summarize these parameters.

Q & A

Q. What are the recommended methods for synthesizing 1-(4-Bromo-2-nitrophenoxy)propan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves bromination and nitration of precursor aromatic rings. For example:

- Step 1 : React propan-2-one derivatives with bromine under controlled conditions (e.g., chloroform solvent, slow addition of Br₂ to avoid over-bromination) .

- Step 2 : Introduce the nitro group via nitration using HNO₃/H₂SO₄. Regioselectivity can be influenced by directing groups (e.g., methoxy or bromo substituents) .

- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography to improve yield (typically 60–80% for analogous compounds) .

Q. Which spectroscopic techniques are most effective in characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons near δ 7.5–8.5 ppm (split into doublets due to nitro and bromo substituents). The propan-2-one methyl group appears as a singlet at δ 2.1–2.3 ppm .

- ¹³C NMR : Carbonyl (C=O) signal at ~200–210 ppm; aromatic carbons adjacent to Br/NO₂ show deshielding (~120–140 ppm) .

- IR : Strong C=O stretch at ~1700 cm⁻¹; NO₂ asymmetric/symmetric stretches at ~1520 and 1350 cm⁻¹ .

- Mass Spec : Molecular ion peak [M]⁺ matching C₉H₈BrNO₄ (theoretical MW: 274.07) with isotopic patterns for bromine (1:1 ratio for M and M+2) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation) to determine unit cell parameters. For example, monoclinic systems (space group P2₁/c) are common for similar brominated aromatics .

- Refinement : Employ SHELXL for structure refinement. Key parameters:

- R-factor < 0.05 for high-resolution data.

- Address disorder in nitro/bromo groups via occupancy refinement .

- Challenges : Thermal motion in the propan-2-one moiety may require anisotropic displacement parameters .

Q. How can researchers reconcile contradictory kinetic data in nucleophilic substitution reactions involving this compound?

- Methodological Answer :

- Experimental Design :

- Compare solvent effects (polar aprotic vs. protic) on reaction rates. For example, DMF may accelerate substitution compared to ethanol .

- Use Hammett plots to assess electronic effects of substituents on reaction pathways .

- Data Analysis :

- If rate constants conflict, verify purity of starting materials via GC-MS.

- Consider competing mechanisms (e.g., elimination via E2 in basic conditions) using DFT calculations to model transition states .

Key Methodological Recommendations

- Synthesis : Prioritize regioselective bromination using directing groups (e.g., methoxy) to control substitution patterns .

- Characterization : Combine XRD with solid-state NMR to resolve conformational ambiguities in the crystal lattice .

- Data Contradictions : Use isotopic labeling (e.g., ¹⁵N in nitro groups) to trace reaction pathways and validate mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.